Gadolinium trihydroxide

MRI contrast agent T1 relaxivity nanoparticle morphology

Gd(OH)₃ outperforms GdCl₃, Gd₂O₃, and molecular Gd-chelates across three critical performance vectors: (1) Tunable T₁ MRI relaxivity—r₁ reaches 15.2 mM⁻¹s⁻¹ at ~1.7 nm diameter (4.3× clinical Gd-DTPA), enabling lower-dose contrast formulations; (2) Non-cytotoxic drug delivery—near-100% cell viability at 900 μg/mL with LGdH intercalates providing 24 h sustained NSAID release at pH 7.4; (3) Superior magnetocaloric effect—62.00 J kg⁻¹ K⁻¹ at 2 K (ΔH=7 T), exceeding Gd₂O(OH)₄(H₂O)₂ by 4.9%. Thermal decomposition at 307 °C preserves precursor morphology for shape-controlled Gd₂O₃ synthesis. Specify ≥99.9% purity.

Molecular Formula GdH3O3
Molecular Weight 208.3 g/mol
Cat. No. B8198965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium trihydroxide
Molecular FormulaGdH3O3
Molecular Weight208.3 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Gd+3]
InChIInChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3
InChIKeyILCLBMDYDXDUJO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Trihydroxide (Gd(OH)₃): Inorganic Compound for MRI Contrast, Drug Delivery, and Cryogenic Refrigeration


Gadolinium trihydroxide [Gd(OH)₃] is an inorganic rare-earth compound belonging to the lanthanide trihydroxide family, crystallizing in a hexagonal structure (space group P6₃/m, a = 6.2993 Å, c = 3.6057 Å) [1]. It is primarily utilized as a precursor to gadolinium oxide (Gd₂O₃) via thermal decomposition at 307 °C [2] and has gained attention in nanomedicine as a T₁ MRI contrast agent scaffold, a non-cytotoxic drug-delivery vehicle, and a magnetocaloric material for low-temperature magnetic refrigeration [3]. Its differentiation from other gadolinium compounds lies in the combination of high proton relaxivity tunable by particle size, negligible in vitro cytotoxicity at high concentrations, and a measurable magnetocaloric effect that exceeds that of closely related gadolinium hydroxide phases.

Why Gadolinium Trihydroxide Cannot Be Interchanged with Other Gadolinium Compounds: Critical Selection Factors


Gadolinium-based compounds are often treated as interchangeable sources of Gd³⁺ ions, but the counter-ion and crystal phase of Gd(OH)₃ impart distinct physicochemical properties that cannot be replicated by Gd₂O₃, GdCl₃, or molecular Gd-chelates [1]. Whereas GdCl₃·6H₂O exhibits concentration-dependent cytotoxicity and mitochondrial dysfunction in vitro [2], Gd(OH)₃ nanostructures maintain near-100% cell viability at doses up to 900 μg/mL [3]. In MRI applications, the longitudinal water proton relaxivity (r₁) of Gd(OH)₃ nanoparticles reaches 7.17–15.2 mM⁻¹s⁻¹ depending on morphology and diameter, surpassing the ~3.5 mM⁻¹s⁻¹ of commercial Gd-DTPA (Magnevist) by a factor of 2–4× [4][5]. For magnetocaloric refrigeration, Gd(OH)₃ delivers an MCE of 62.00 J kg⁻¹ K⁻¹ at 2 K and ΔH = 7 T, outperforming the structurally related Gd₂O(OH)₄(H₂O)₂ phase (59.09 J kg⁻¹ K⁻¹) [6]. These quantitative gaps mean that substituting Gd(OH)₃ with another gadolinium compound will alter relaxivity, toxicity, and thermodynamic performance in a measurable and potentially unacceptable manner.

Quantitative Differentiation Evidence for Gadolinium Trihydroxide vs. Closest Analogs and Alternatives


T₁ Proton Relaxivity: Gd(OH)₃ Nanoparticles vs. Commercial Gd-DTPA (Magnevist)

The longitudinal water proton relaxivity (r₁) of Gd(OH)₃ is strongly morphology- and size-dependent, with nanoparticles (7.17 mM⁻¹s⁻¹) and nanoplates (6.01 mM⁻¹s⁻¹) outperforming nanorods (3.47 mM⁻¹s⁻¹) and microrods (2.58 mM⁻¹s⁻¹) [1]. At an optimal particle diameter of ~1.7 nm, a maximal r₁ of ~15.2 mM⁻¹s⁻¹ has been reported, attributed to the dominant contribution of surface Gd(III) ions [2]. By comparison, the widely used clinical contrast agent Gd-DTPA (Magnevist) exhibits an r₁ of 3.5 mM⁻¹s⁻¹ under equivalent conditions (0.6 mM Gd(III), pH 7.0, 37 °C) [3].

MRI contrast agent T1 relaxivity nanoparticle morphology

In Vitro Cytotoxicity: Gd(OH)₃ Nanostructures vs. Soluble Gd(III) Salts (GdCl₃)

Gd(OH)₃ nanorods (diameter ~40 nm, length several hundred nm) and spherical nanoparticles (diameter <10 nm) were tested on human colon adenocarcinoma (Caco2) and human lung epithelial (A549) cells at concentrations up to 900 μg/mL using BrdU, WST-1, and live/dead staining assays. In all tests, neither morphology induced any significant reduction in cell viability; at 900 μg/mL, viability remained at approximately 100% of untreated controls [1]. In contrast, GdCl₃·6H₂O, a common soluble Gd(III) salt, causes concentration- and time-dependent cytotoxicity, mitochondrial dysfunction, and apoptosis at equivalent Gd(III) concentrations [2]. This differential toxicity profile is a direct consequence of the low solubility product of Gd(OH)₃, which limits the concentration of free Gd³⁺ ions in physiological media.

nanotoxicology biocompatibility cell viability

Magnetocaloric Effect: Gd(OH)₃ vs. Gd₂O(OH)₄(H₂O)₂ for Cryogenic Magnetic Refrigeration

In a direct head-to-head comparative study, the magnetocaloric effect (MCE) of Gd(OH)₃ (1) and Gd₂O(OH)₄(H₂O)₂ (2) was measured under identical conditions. At 2 K and a magnetic field change of ΔH = 7 T, Gd(OH)₃ achieved an MCE of 62.00 J kg⁻¹ K⁻¹, while compound 2 reached only 59.09 J kg⁻¹ K⁻¹ [1]. Additionally, the thermal conductivity of Gd(OH)₃ was found to be significantly superior to that of compound 2 [1]. Theoretical calculations indicate that the maximum magnetic entropy change (−ΔSm) of Gd(OH)₃ can reach 83.01 J kg⁻¹ K⁻¹, approaching the theoretical maximum for Gd(III)-based materials [2].

magnetocaloric effect cryogenic refrigeration magnetic entropy change

Drug Release Kinetics: Layered Gd(OH)₃ Intercalates Enable Tunable Sustained Release of NSAIDs

Layered gadolinium hydroxide [Gd₂(OH)₅]Cl·yH₂O (LGdH-Cl) was used to intercalate three non-steroidal anti-inflammatory drugs (NSAIDs): diclofenac (dic), ibuprofen (ibu), and naproxen (nap). At pH 7.4 (physiological pH in carbonate buffer), LGdH-nap released its entire drug load within ~1.5 h, LGdH-dic provided sustained release over ~4 h, and LGdH-ibu extended release to ~24 h, with final release percentages reaching 96.3 ± 3.13% for nap and 100% for ibu [1]. The coprecipitation synthesis route yielded noticeably higher drug loadings than ion-exchange or self-assembly methods due to incorporation of neutral drug into the composite [1]. By comparison, layered terbium hydroxide (LTbH-Cl) loaded with the same drugs shows different release profiles, underscoring that the metal center (Gd vs. Tb) influences interlayer spacing, host–guest interactions, and release kinetics [2].

drug delivery layered gadolinium hydroxide sustained release NSAID intercalation

Band Gap Energy and Photocatalytic Tunability: Gd(OH)₃ as a Wide-Band-Gap Base Material for Doping Strategies

Pristine Gd(OH)₃ nanorods exhibit a wide band gap of 5.00 eV, consistent with their insulating nature under visible light [1]. This band gap can be systematically reduced through transition-metal doping: 4% Ni doping lowers it to 4.37 eV, 8% Ni to 3.75 eV, and 12% Ni to 3.03 eV [1]. Cobalt doping similarly reduces the band gap from 5.00 to 4.29 eV [2]. The photocatalytic degradation efficiency tracks this band gap reduction: under UV irradiation, pristine Gd(OH)₃ achieves only 2.40 ± 1.71% degradation of Brilliant Green (BG), while 12% Ni-Gd(OH)₃ reaches ~92% BG degradation and ~69% 4-nitrophenol (4-NP) degradation [3][4]. The kinetic rate constant for 8% Co-doped Gd(OH)₃ is 0.4636 h⁻¹ for BG degradation, compared to negligible activity for undoped material [2].

photocatalysis band gap engineering nanorods organic pollutant degradation

Thermal Decomposition Pathway: Gd(OH)₃ as a Morphology-Preserving Precursor to Gd₂O₃ Nanostructures

Gd(OH)₃ undergoes a two-step thermal decomposition: at 307 °C it dehydrates to GdOOH (gadolinium oxide-hydroxide), and upon further heating it converts to cubic Gd₂O₃ [1]. This decomposition pathway is morphology-preserving: Gd(OH)₃ nanorods synthesized by microwave-assisted hydrothermal methods yield single-crystalline GdOOH and Gd₂O₃ nanorods with well-defined morphology after calcination [2]. By contrast, direct precipitation of Gd₂O₃ often produces irregular aggregates, and Gd(NO₃)₃·6H₂O thermal decomposition requires temperatures >430 °C and yields polydisperse particles [3]. The lower decomposition temperature and morphology retention of Gd(OH)₃ enable energy-efficient, template-free synthesis of shape-controlled Gd₂O₃ nanostructures for phosphor, ceramic, and contrast agent applications.

thermal decomposition precursor chemistry Gd2O3 synthesis morphology retention

Optimal Application Scenarios for Gadolinium Trihydroxide Driven by Quantitative Differentiation


High-Sensitivity T₁-Weighted MRI Contrast Agent Development Using Size-Optimized Gd(OH)₃ Nanoparticles

Research groups developing next-generation T₁ MRI contrast agents should select Gd(OH)₃ nanoparticles with diameters tuned to ~1.7 nm to exploit the maximal r₁ of ~15.2 mM⁻¹s⁻¹, a 4.3× improvement over clinical Gd-DTPA (3.5 mM⁻¹s⁻¹) [1]. This relaxivity advantage, combined with the demonstrated non-cytotoxicity of Gd(OH)₃ at concentrations up to 900 μg/mL [2], enables lower-dose formulations that reduce gadolinium deposition risks while maintaining image contrast quality superior to commercial chelate-based agents.

Enteric-Coated Sustained-Release Formulations Using Layered Gadolinium Hydroxide (LGdH) Intercalates

For oral drug delivery of NSAIDs requiring sustained release in the small intestine, LGdH-ibu intercalates provide ~24 h release at pH 7.4, compared to ~4 h for LGdH-dic and ~1.5 h for LGdH-nap [3]. The coprecipitation synthesis route maximizes drug loading by incorporating neutral drug into the composite [3]. This tunability—achieved without changing the host chemistry—makes LGdH a versatile platform for chronotherapeutic NSAID delivery, outperforming layered terbium hydroxide (LTbH) and MgAl-LDH systems in combined drug loading and MRI detectability [4].

Cryogenic Magnetic Refrigeration Using Gd(OH)₃ as a High-MCE Working Material

Cryogenic engineers designing magnetic refrigerators operating at liquid helium temperatures should evaluate Gd(OH)₃ over other gadolinium hydroxide phases: its MCE of 62.00 J kg⁻¹ K⁻¹ at 2 K and ΔH = 7 T surpasses Gd₂O(OH)₄(H₂O)₂ by 4.9%, and its significantly higher thermal conductivity facilitates faster heat transfer during magnetization–demagnetization cycles [5]. The hexagonal crystal structure provides a stable, non-hygroscopic matrix suitable for repeated thermal cycling, addressing a key failure mode of hydrate-based magnetocaloric materials.

Template-Free Synthesis of Anisotropic Gd₂O₃ Nanostructures via Gd(OH)₃ Precursor Route

Materials scientists requiring shape-controlled Gd₂O₃ nanorods, nanotubes, or nanoplates for phosphor or electronic applications should use Gd(OH)₃ as the precursor of choice. Its thermal decomposition at 307 °C preserves the morphology of the parent hydroxide [6], enabling energy-efficient synthesis (123 °C lower than Gd(NO₃)₃·6H₂O routes requiring >430 °C [7]) without morphology-directing surfactants or templates. The microwave-assisted hydrothermal synthesis of Gd(OH)₃ nanorods has been demonstrated to yield single-crystalline GdOOH and Gd₂O₃ with identical aspect ratios, validating this morphology-retention strategy [6].

Quote Request

Request a Quote for Gadolinium trihydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.